2-(4-(4-Chlorphenoxy)phenyl)essigsäure

Übersicht

Beschreibung

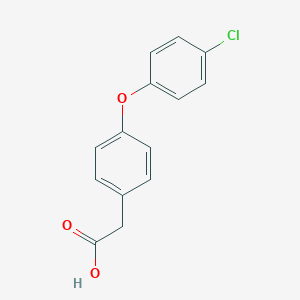

2-(4-(4-Chlorophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol It is characterized by the presence of a chlorophenoxy group attached to a phenylacetic acid moiety

Wissenschaftliche Forschungsanwendungen

2-(4-(4-Chlorophenoxy)phenyl)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes and receptors .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of hydrogen bonding, electrostatic interactions, and π–π stacking .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation and cell growth .

Pharmacokinetics

The compound’s molecular weight (26269) and its predicted solubility suggest that it may have reasonable bioavailability .

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that this compound may also have similar effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid typically involves the reaction of 4-chlorophenol with phenylacetic acid under specific conditions. One common method includes dissolving phenol in dichloromethane, followed by the addition of iron(III) chloride and a small amount of sodium hypochlorite. The reaction mixture is then heated and maintained at a temperature of 25-30°C until the reaction is complete. The product is then precipitated, separated, and purified .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-(4-Chlorophenoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Vergleich Mit ähnlichen Verbindungen

- 2-Chlorophenoxyacetic acid

- 2-Fluorophenoxyacetic acid

- 2-Methyl-4-chlorophenoxyacetic acid

Comparison: Compared to similar compounds, 2-(4-(4-Chlorophenoxy)phenyl)acetic acid is unique due to the presence of both a chlorophenoxy group and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

2-(4-(4-Chlorophenoxy)phenyl)acetic acid, also known as TRC-C377705, is a synthetic organic compound that exhibits significant biological activity, particularly in agricultural and pharmaceutical applications. This compound belongs to a class of chlorophenoxy herbicides that mimic plant hormones known as auxins, influencing plant growth and development. Its unique structure includes a chlorophenoxy group attached to a phenylacetic acid backbone, which enhances its biological reactivity and efficacy.

The chemical formula for 2-(4-(4-Chlorophenoxy)phenyl)acetic acid is C₁₄H₁₁ClO₃. The synthesis typically involves the reaction of 4-chlorophenoxyacetic acid with chlorobenzene in the presence of a Lewis acid catalyst. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Herbicidal Activity

2-(4-(4-Chlorophenoxy)phenyl)acetic acid acts primarily as a herbicide. Its mechanism is akin to that of natural auxins, leading to abnormal growth patterns in plants. This results in excessive cell division and elongation, ultimately causing uncontrolled growth and death in target weeds. The compound disrupts normal hormonal signaling pathways, which are crucial for plant development.

Anti-Inflammatory Properties

Recent studies have indicated potential anti-inflammatory effects of this compound when interacting with mammalian cells. It has been shown to activate PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which regulates gene expression involved in lipid metabolism and inflammation. This activation influences genes related to fatty acid uptake, triglyceride synthesis, and cholesterol metabolism .

Research Findings

Various studies have explored the biological activities of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid:

- Herbicidal Efficacy : Research demonstrates its effectiveness against a range of weed species, highlighting its potential as an environmentally friendly herbicide alternative.

- Insulin Sensitization : In vitro studies have shown that derivatives of this compound can enhance glucose uptake in insulin-resistant models, suggesting its potential role in managing metabolic disorders .

- Antioxidant Activity : Some investigations into related compounds indicate that they may possess antioxidant properties, contributing to their therapeutic potential against oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of compounds structurally similar to 2-(4-(4-Chlorophenoxy)phenyl)acetic acid:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | Contains two chlorine atoms on the phenoxy ring | Widely used as a herbicide; directly affects plant growth |

| 4-Chlorophenylacetic Acid | Chlorine atom on the phenyl ring | Simpler structure; less potent than 2-(4-(4-Chlorophenoxy)phenyl)acetic acid |

| 2-(4-Chloro-2-methylphenoxy)acetic Acid | Methyl group addition on the phenoxy ring | Different biological activity profile; used as a herbicide |

The distinct substitution pattern of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid differentiates it from other chlorinated phenoxy compounds, contributing to its dual functionality as both a herbicide and a potential pharmaceutical agent.

Case Studies

- Field Trials : In agricultural settings, field trials have demonstrated that 2-(4-(4-Chlorophenoxy)phenyl)acetic acid effectively controls specific weed populations without significantly affecting crop yields.

- Pharmacological Assessments : Clinical evaluations of derivatives have shown promise in improving insulin sensitivity in diabetic models, suggesting further exploration into its therapeutic applications for metabolic disorders.

Eigenschaften

IUPAC Name |

2-[4-(4-chlorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWCXPKPSPHSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578356 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148401-42-7 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.